molecular formula C13H12N4 B1677688 Fmoc-Glu(O-2-PhiPr)-OH CAS No. 105650-23-5

Fmoc-Glu(O-2-PhiPr)-OH

Katalognummer: B1677688
CAS-Nummer: 105650-23-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: UQVKZNNCIHJZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Systematic Nomenclature and Molecular Formula

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly abbreviated as PhIP, is a heterocyclic aromatic amine (HAA) with the systematic IUPAC name 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine . Its molecular formula is C₁₃H₁₂N₄ , corresponding to a molecular weight of 224.26 g/mol . The compound’s structure consists of an imidazo[4,5-b]pyridine core substituted with a methyl group at position 1, an amino group at position 2, and a phenyl group at position 6 (Figure 1).

PhIP is also identified by multiple synonyms and registry numbers, including 105650-23-5 (CAS), 909C6UN66T (UNII), and CHEBI:76290 .

Three-Dimensional Structural Configuration

The three-dimensional structure of PhIP has been resolved through single-crystal X-ray diffraction studies. Crystals of PhIP belong to the monoclinic space group P2₁/ₙ , with two independent molecules in the asymmetric unit and six water molecules forming a hydrogen-bonded network. Key structural features include:

  • Planarity : The imidazo[4,5-b]pyridine core is nearly planar, with slight deviations due to steric interactions between the methyl group and adjacent substituents.
  • Torsion Angles : The phenyl group at position 6 exhibits a torsion angle of ~30° relative to the imidazopyridine plane, optimizing π-π stacking interactions in the crystal lattice.
  • Hydrogen Bonding : The exocyclic amino group forms hydrogen bonds with water molecules (N–H···O distances: 2.8–3.1 Å ), creating channels along the crystallographic b-axis.

Comparative studies between experimental and computational geometries (density functional theory) show strong agreement, with bond lengths and angles differing by less than 0.02 Å and , respectively. Discrepancies in the C–N exocyclic amine bond length (1.34 Å experimentally vs. 1.32 Å computationally ) are attributed to crystal packing effects.

Table 1: Selected Bond Lengths and Angles in PhIP

Parameter Experimental (X-ray) Computational (DFT)
C2–N1 (imidazole) 1.34 Å 1.32 Å
N1–C6 (phenyl linkage) 1.41 Å 1.39 Å
C–N–C bond angle 126.5° 128.1°

Physicochemical Properties

PhIP exhibits distinct physicochemical properties critical to its behavior in biological and environmental systems:

Melting and Boiling Points

  • Melting Point : 300–328°C , with variability due to polymorphic forms.
  • Boiling Point : 468.9°C at 760 mmHg.

Solubility

  • Water : Low solubility (~0.1 mg/L at 25°C), necessitating organic solvents for laboratory use.
  • Organic Solvents : Soluble in methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Partition Coefficient

  • logP (Octanol/Water) : 2.80 , indicating moderate hydrophobicity. This value aligns with its propensity to bioaccumulate in lipid-rich tissues.

Spectroscopic Properties

  • UV-Vis : λₘₐₐ = 316 nm (methanol), characteristic of conjugated aromatic systems.
  • Mass Spectrometry : Base peak at m/z 224.1 ([M+H]⁺), with fragmentation patterns confirming the imidazopyridine core.

Table 2: Key Physicochemical Properties of PhIP

Property Value
Molecular Weight 224.26 g/mol
Density 1.30 g/cm³
Vapor Pressure 5.74 × 10⁻⁹ mmHg (25°C)
Refractive Index 1.699
Flash Point 237.4°C

Eigenschaften

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine
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InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
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InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
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Molecular Formula

C13H12N4
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DSSTOX Substance ID

DTXSID3037628
Record name 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
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Molecular Weight

224.26 g/mol
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Physical Description

Gray-white solid; [Merck Index], Solid
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Solubility

Soluble in methanol, DMSO
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Color/Form

Gray-white crystals, Solid

CAS No.

105650-23-5, 138370-35-1
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE
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Melting Point

327 °C, MP: 327-328 °C, 327 - 328 °C
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Analyse Chemischer Reaktionen

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

PhIP is synthesized through complex reactions involving phenylacetaldehyde and creatinine in the presence of formaldehyde and ammonia. This formation process is influenced by both lipid oxidation and the Maillard reaction, indicating that both carbohydrates and lipids can contribute to the generation of this compound in cooked foods . The structure of PhIP allows it to interact with biological macromolecules, leading to potential genotoxic effects.

Carcinogenicity Studies

PhIP has been extensively studied for its role as a potential carcinogen. Animal studies have demonstrated that exposure to PhIP can lead to tumor development in various organs, including the mammary glands and prostate . The compound forms DNA adducts that are implicated in mutagenesis and carcinogenesis. For instance, studies have shown that PhIP-DNA adducts can be detected in human tissues following consumption of well-cooked meats .

Table 1: Summary of Carcinogenic Studies Involving PhIP

Study TypeOrgan AffectedFindings
Animal StudiesMammary GlandsTumor development at various concentrations
Human StudiesColonDNA adducts formed post-consumption of PhIP
EpidemiologicalProstateAssociation with increased cancer risk

Food Safety Assessments

PhIP's presence in cooked meats has raised concerns regarding food safety. Regulatory bodies utilize the Margin of Exposure (MoE) approach to assess the risk associated with PhIP consumption. This method evaluates the potential exposure levels against known adverse effects, establishing safety thresholds for dietary intake .

Table 2: Margin of Exposure Estimates for PhIP

Exposure Estimate (mg/kg-bw/day)MOE for Model Average BMDL 10
Average (50%)100,000
High Level40,000

Biomarker Development

PhIP is also being investigated as a biomarker for dietary exposure to heterocyclic amines. The detection of PhIP-DNA adducts serves as an indicator of exposure levels and potential cancer risk. Immunohistochemical methods are employed to visualize these adducts in tissue samples, facilitating the understanding of their role in cancer progression .

Mechanistic Studies

Research into the mechanisms by which PhIP induces genotoxicity is ongoing. It has been shown that PhIP interacts with cellular macromolecules leading to mutations and DNA damage. Understanding these mechanisms is crucial for developing preventive strategies against PhIP-induced carcinogenesis .

Case Study 1: Breast Cancer Risk Assessment

A case-control study investigated the association between dietary intake of PhIP and breast cancer risk. The study found a correlation between high PhIP levels in well-done meat and increased incidence of breast cancer among women, highlighting the need for dietary guidelines regarding meat preparation methods .

Case Study 2: Prostate Cancer Link

Another significant study focused on prostate cancer patients, examining PhIP-DNA adduct levels in biopsy samples. Elevated levels were observed in patients compared to controls, suggesting a potential link between dietary exposure to PhIP and prostate cancer development .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Heterocyclic Amines

PhIP belongs to the imidazopyridine class of HCAs, which also includes compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinolone (MeIQ). Below is a systematic comparison:

Table 1: Structural and Carcinogenic Profiles of Select HCAs

Compound Molecular Formula Primary Carcinogenic Targets (Rodents) Key Metabolic Enzymes Dietary Formation Precursors
PhIP C₁₃H₁₂N₄ Colon, mammary gland, lymphomas CYP1A2, NAT2 Phenylalanine, creati(ni)ne
IQ C₁₁H₉N₃ Liver, forestomach, Zymbal gland CYP1A2, SULT1A1 Creatine, glycine, glucose
MeIQx C₁₀H₁₀N₄ Liver, lung, hematopoietic system CYP1A2, NAT2 Creatine, glucose, amino acids
DiMeIQx C₁₁H₁₂N₄ Liver, blood vessels CYP1A2 Creatine, alanine, glucose

Key Differences

Carcinogenic Organotropism: PhIP uniquely induces colon and mammary carcinomas, whereas IQ and MeIQx predominantly target the liver . For example, IQ caused hepatocellular carcinoma in non-human primates , while PhIP induced thymic lymphomas in 75% of rats at 100–400 ppm dietary doses .

Metabolic Activation :

  • PhIP is primarily activated by CYP1A2 to N-hydroxy-PhIP, which undergoes further conjugation (e.g., glucuronidation) or binds DNA . In contrast, IQ requires CYP1A2 and sulfotransferases (SULT1A1) for activation . Human hepatocytes metabolize PhIP more efficiently than rat hepatocytes, highlighting species-specific differences .

Mutagenic Potency :

  • In the Dlb-1 intestinal mutagenicity assay, PhIP induced significant mutations in mouse stem cells, whereas MeIQx was inactive . PhIP’s mutagenicity correlates with adduct formation in human pancreatic and breast tissues .

Formation Pathways: PhIP forms under moderate heating (150–200°C) via phenylalanine degradation, whereas IQ and MeIQx require pyrolysis (>250°C) of creatine and sugars . Phenolic compounds (e.g., caffeic acid) inhibit PhIP formation by scavenging phenylacetaldehyde .

Biomonitoring :

  • PhIP metabolites (e.g., 5-hydroxy-PhIP) are detectable in human urine, hair, and canine fur, reflecting dietary exposure . IQ and MeIQx are less frequently monitored due to lower abundance in cooked foods .

Table 2: Biomarkers and Detection Methods

Compound Key Biomarkers Detection Methods Human Exposure Indicators
PhIP 5-OH-PhIP, N-hydroxy-PhIP-glucuronide UPLC-Orbitrap MS , GC-MS Urinary metabolites (0.5–20 ng/day)
IQ IQ-DNA adducts ³²P-postlabeling Rare due to low dietary levels
MeIQx MeIQx-DNA adducts Accelerator mass spectrometry Adducts in breast tissue

Biologische Aktivität

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine (HCA) primarily formed during the cooking of meat at high temperatures. It is recognized for its potential carcinogenic properties and neurotoxicity, particularly concerning dopaminergic neurons. This article synthesizes findings from various studies to elucidate the biological activity of PhIP, highlighting its mechanisms of action, metabolic pathways, and implications for health.

PhIP requires metabolic activation to exert its biological effects. The primary metabolic pathway involves the cytochrome P450 enzyme CYP1A2, which converts PhIP into a hydroxylated intermediate, N-hydroxy-PhIP. This metabolite can further undergo acetylation or sulfation, leading to the formation of reactive electrophiles capable of binding to DNA and proteins, thereby inducing mutagenic effects .

Key Metabolic Pathways

PathwayEnzymeProductBiological Activity
Phase ICYP1A2N-hydroxy-PhIPMutagenic
Phase IINAT1/NAT2Acetylated metabolitesCarcinogenic potential
Phase IIUGTsGlucuronide conjugatesDetoxification

Neurotoxicity

Recent studies have demonstrated that PhIP exhibits selective neurotoxicity towards dopaminergic neurons. In vitro experiments using primary mesencephalic cultures revealed that exposure to PhIP or its metabolite N-OH-PhIP resulted in significant neurotoxic effects, including reduced neurite length and increased oxidative stress markers such as 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine . Notably, pretreatment with antioxidants like N-acetylcysteine provided protective effects against PhIP-induced toxicity.

Cancer Risk

PhIP has been implicated as a mammary carcinogen in female rats and is associated with increased cancer risk in humans due to its presence in well-cooked meats. Epidemiological studies suggest a correlation between dietary intake of HCAs like PhIP and elevated incidences of breast and colorectal cancers. The compound's ability to form DNA adducts further supports its classification as a potential carcinogen .

Gene Expression Modulation

Research indicates that PhIP can alter gene expression in various cell types, including adipocytes. A study involving human adipocyte cell lines showed that exposure to low doses of PhIP led to significant changes in the expression of genes related to inflammation and cancer risk, primarily through activation of the JAK/STAT and MAPK signaling pathways . This modulation suggests that dietary exposure to PhIP may have broader implications for metabolic diseases such as obesity and diabetes.

Case Studies

  • Neurotoxicity Study : In an investigation on rat embryonic dopaminergic neurons, PhIP exposure resulted in a decreased percentage of viable dopaminergic neurons, with significant oxidative damage observed. The study concluded that PhIP could be a risk factor for neurodegenerative diseases like Parkinson's disease .
  • Cancer Risk Assessment : A cohort study examining dietary patterns found that high consumption of well-cooked meats correlated with increased breast cancer rates among women, implicating PhIP as a contributing factor due to its mutagenic properties .
  • Gene Expression Analysis : In cultured adipocytes exposed to PhIP, researchers identified significant upregulation of genes associated with inflammation and cancer risk after 72 hours of exposure. This finding highlights the potential long-term effects of dietary HCAs on health outcomes .

Q & A

What are the primary mechanisms underlying PhIP formation in cooked foods, and what experimental approaches are used to study these pathways?

PhIP forms via the Maillard reaction, involving creatine, phenylalanine, and additional precursors like ammonia and formaldehyde under high-temperature cooking. Key methods include:

  • Model systems : Simulating cooking conditions with controlled heating (e.g., 150–250°C) and quantifying intermediates via HPLC or LC-MS .
  • Trapping agents : Evaluating phenolic compounds (e.g., naringenin) to inhibit phenylacetaldehyde-mediated PhIP formation .
  • Isotopic labeling : Tracking precursor contributions using 13C^{13}\text{C}-labeled reactants .

How are PhIP-DNA adducts detected in biological samples, and what methodological challenges exist?

Adduct detection employs:

  • 32P^{32}\text{P}-Postlabeling : Sensitive but labor-intensive, requiring enzymatic digestion and TLC separation .
  • GC/EC-MS : Validated for quantifying adducts (e.g., dG-C8-PhIP) after alkaline hydrolysis, with detection limits ~1 adduct/108^8 nucleotides .
  • LC-MS/MS : Optimized proteolytic digestion (e.g., trypsin for serum albumin adducts) enhances reproducibility .
    Challenges: Low adduct abundance, matrix interference, and acid-labile adduct degradation during extraction .

What in vitro and in vivo models are used to study PhIP’s carcinogenicity?

  • In vitro : Human hepatocytes for metabolic profiling (e.g., CYP1A2-mediated N-hydroxylation) ; breast cell lines (MCF-10A) to assess premalignant transformation .
  • In vivo :
    • Rat mammary gland models: Chronic dosing (50–100 ppm in diet) induces adenocarcinoma via estrogen receptor modulation .
    • CYP1A2-humanized mice : Reveal interspecies differences in metabolic activation (e.g., human CYP1A2 vs. murine CYP2C enzymes) .

How do genetic polymorphisms influence PhIP’s metabolic activation and DNA damage?

  • CYP1A2 and NAT2 variants: Slow acetylators (NAT2*5 alleles) correlate with elevated DNA adducts in colon tissue .
  • Methodological validation : Genome-wide association studies (GWAS) combined with urinary metabolite profiling (e.g., N-OH-PhIP) to identify risk alleles .

What advanced analytical techniques resolve contradictions in PhIP metabolism studies?

  • Multivariate metabolomics : Principal component analysis (PCA) of urinary metabolites distinguishes CYP1A2-dependent pathways (e.g., N2^2-hydroxylation) from alternative routes (e.g., CYP2C-mediated oxidation) .
  • Isotope dilution assays : Quantify low-abundance metabolites (e.g., N2^2-glucuronide) in Cyp1a2-null mice to confirm residual metabolic activity .

How can structure-activity relationship (SAR) studies guide PhIP formation inhibitors?

  • Phenolic SAR : Testing substituent effects (e.g., hydroxylation patterns) in model systems shows catechol derivatives (e.g., caffeic acid) reduce PhIP by 60% via carbonyl scavenging .
  • Kinetic assays : Measure rate constants for phenylacetaldehyde trapping using UV-Vis spectroscopy .

What methodologies assess PhIP’s role in inflammation-driven carcinogenesis?

  • DSS-induced colitis models : Co-administration of PhIP (10 mg/kg) and dextran sulfate in mice reveals ABC transporter (e.g., Bcrp1) modulation of colon tumorigenesis .
  • Cytokine profiling : IL-6 upregulation in PhIP-exposed cells (via qPCR/ELISA) links chronic inflammation to DNA adduct persistence .

How are epidemiological studies designed to evaluate dietary PhIP exposure and cancer risk?

  • FFQ validation : Food-frequency questionnaires paired with LC-MS biomarker analysis (e.g., PhIP-HSA adducts in plasma) .
  • Case-control adjustments : Confounders (e.g., smoking, CYP1A2 inducers) are stratified using multivariate logistic regression .

What computational tools predict PhIP’s interactions with DNA and proteins?

  • DFT studies : Optimize geometries of PhIP-DNA adducts (e.g., dG-C8-PhIP) to assess mutagenic potential .
  • Molecular docking : Simulate PhIP binding to estrogen receptors, identifying key hydrogen bonds (e.g., Glu353) for mechanistic insights .

How do coexposure scenarios (e.g., PhIP + benzo[a]pyrene) affect carcinogenic outcomes?

  • Accelerator mass spectrometry (AMS) : Quantifies synergistic DNA adduct formation in breast tissue (e.g., 2-fold increase with coadministration) .
  • Competitive metabolism assays : CYP1A2 inhibition by α-naphthoflavone reduces PhIP activation but enhances benzo[a]pyrene toxicity .

What methodologies validate novel PhIP metabolites in untargeted metabolomics?

  • High-resolution LC-MS : Fragmentation patterns (e.g., m/z 224 → 134) confirm novel hydroxylated and glucuronidated metabolites .
  • Radiolabel tracing : 14C^{14}\text{C}-PhIP tracks metabolite distribution in tissues, validated via radio-HPLC .

How do dietary components modulate PhIP’s bioavailability and excretion?

  • Fiber-binding assays : Insoluble fiber (e.g., cellulose) reduces PhIP absorption in gut models, measured via Caco-2 cell permeability .
  • Biliary excretion studies : Cannulation of mice quantifies fecal vs. urinary elimination routes using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(O-2-PhiPr)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(O-2-PhiPr)-OH

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